molecular formula C13H15BrO2 B8767163 ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE

ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE

Cat. No.: B8767163
M. Wt: 283.16 g/mol
InChI Key: AHDDWEXORSIRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutanecarboxylate, featuring a bromophenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of various substituted cyclobutanecarboxylates.

    Reduction: Formation of 1-(4-bromophenyl)cyclobutanemethanol.

    Oxidation: Formation of 1-(4-bromophenyl)cyclobutanecarboxylic acid.

Scientific Research Applications

ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler analog without the bromophenyl group.

    Ethyl cyclobutanecarboxylate: Lacks the bromophenyl substitution.

    Ethyl cyclopropanecarboxylate: A structurally related compound with a cyclopropane ring instead of cyclobutane.

Uniqueness

ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H15BrO2/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

AHDDWEXORSIRBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 6, Step 1 using ethyl 4-bromophenylacetate and 1,3-dibromopropane.
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